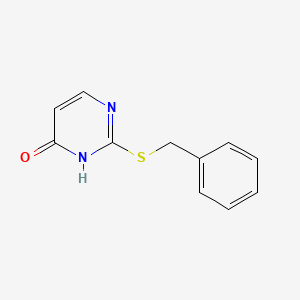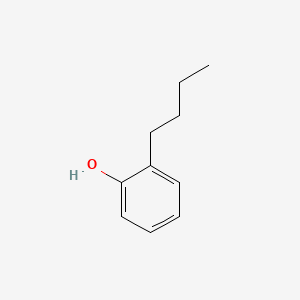
2-Butylphenol
Übersicht
Beschreibung
Synthesis Analysis
2-Butylphenol can be synthesized from chloromethylated polystyrene with 2,6-di-tert-butylphenol by a simple one-step Friedel–Crafts reaction . Another study mentioned the interaction of a tripyridine ligand bearing a 2,6-di-tert-butylphenolic fragment with CoIIpivalate or chloride leading to the formation of one-dimensional coordination polymers .Molecular Structure Analysis
The molecular structure of 2-Butylphenol is characterized by a molecular formula of C10H14O, an average mass of 150.218 Da, and a monoisotopic mass of 150.104462 Da .Chemical Reactions Analysis
While specific chemical reactions involving 2-Butylphenol are not extensively documented, one study mentioned the oxidation reactions of 2,6-di-tert-butylphenol catalyzed by FePTS in the presence and absence of TBHP .Physical And Chemical Properties Analysis
2-Butylphenol has a density of 1.0±0.1 g/cm3, a boiling point of 233.8±9.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.5 mmHg at 25°C . It also has an enthalpy of vaporization of 49.0±3.0 kJ/mol, a flash point of 111.9±8.8 °C, and an index of refraction of 1.523 .Wissenschaftliche Forschungsanwendungen
- Application : It is valuable in stabilizing various compounds, enhancing the durability and endurance of plastics, rubber, and polymers .
- Application : It has been proven effective against Botrytis cinerea , a common fungal pathogen. This makes it a potential candidate for eco-friendly disease management in agriculture .
- Application : It was evaluated using MCF-7 cells (a breast carcinoma cell line) and demonstrated an identified IC50 value of 5 μg/ml. Further exploration of its potential in cancer research could lead to novel therapeutic applications .
- Application : It plays a role in drug synthesis and development, making it relevant in the pharmaceutical industry .
- Application : It has implications in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s, although further investigation is needed .
Antioxidant Properties
Fungicidal Activity
Cytotoxicity Against Cancer Cells
Pharmaceutical Intermediates
Neurodegenerative Disease Research
Synthesis of Novel Drugs
Wirkmechanismus
Target of Action
2-Butylphenol, also known as 2,4-Ditert butyl phenol (2,4-DTBP), is a natural compound found in medicinal plants . It has been reported to have antifungal, antioxidant, and cancer-fighting properties . The primary targets of 2-Butylphenol are the reactive oxygen species (ROS) in the body . It effectively suppresses oxidation, preventing material degradation and disintegration .
Mode of Action
2-Butylphenol interacts with its targets by neutralizing free radicals and reducing the production of ROS . This ability makes it valuable in stabilizing various compounds . Notably, it enhances the durability and endurance of plastics, rubber, and polymers .
Biochemical Pathways
The biochemical pathways affected by 2-Butylphenol primarily involve the oxidative stress response. By suppressing oxidation and reducing ROS production, 2-Butylphenol can prevent lipid peroxidation and membrane damage in root tissues and chloroplasts in leaf tissues . This leads to increased levels of antioxidant enzymes, which play a crucial role in the body’s defense mechanisms .
Pharmacokinetics
It is known that the compound is extracted from plants using ethyl acetate and confirmed through gc–ms analysis . More research is needed to fully understand the ADME properties of 2-Butylphenol and their impact on bioavailability.
Result of Action
The action of 2-Butylphenol results in a variety of molecular and cellular effects. It has been shown to have fungicidal activity against Botrytis cinerea . Its cytotoxic activity was evaluated using MCF-7 cells (a breast carcinoma cell line) with an identified IC50 value of 5 μg/ml . This suggests that 2-Butylphenol could be effective against cancer cells .
Action Environment
The action of 2-Butylphenol can be influenced by various environmental factors. For example, the compound’s antioxidant effects can be more pronounced in environments with high levels of oxidative stress . Additionally, the compound’s stability and efficacy can be affected by factors such as temperature, pH, and the presence of other compounds
Safety and Hazards
Zukünftige Richtungen
While specific future directions for 2-Butylphenol are not extensively documented, one study on 2,4-di-tert-butylphenol (2,4-DTBP) suggested that further investigation and exploration of 2,4-DTBP’s potential in cancer research would contribute to its potential application as a novel therapeutic agent in the future .
Eigenschaften
IUPAC Name |
2-butylphenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-3-6-9-7-4-5-8-10(9)11/h4-5,7-8,11H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJYCVCVHRSWLNY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=CC=C1O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0062898 | |
| Record name | 2-Butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Butylphenol | |
CAS RN |
3180-09-4, 28805-86-9 | |
| Record name | 2-Butylphenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3180-09-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | o-Butylphenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003180094 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-BUTYLPHENOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60291 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Butylphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0062898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butylphenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.755 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | O-BUTYLPHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I1WS5HQ96Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


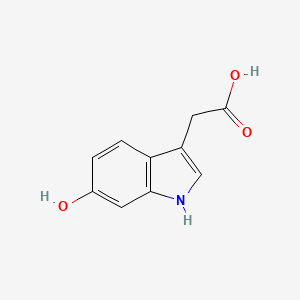
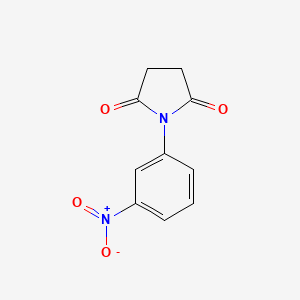
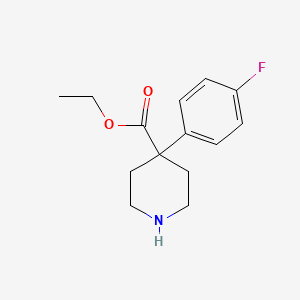



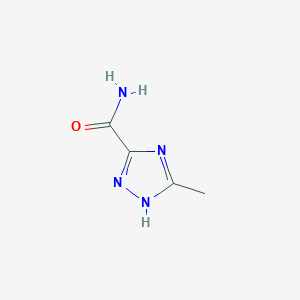
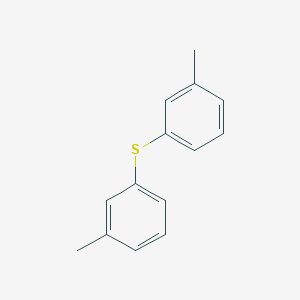

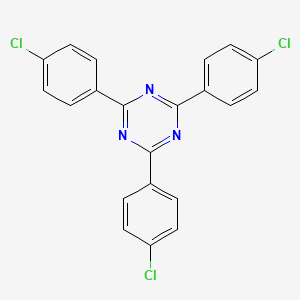
![1-[(4-Nitrobenzyl)oxy]urea](/img/structure/B3051116.png)
![Pyrimidine, 5-ethyl-2,4-bis[(trimethylsilyl)oxy]-](/img/structure/B3051117.png)
